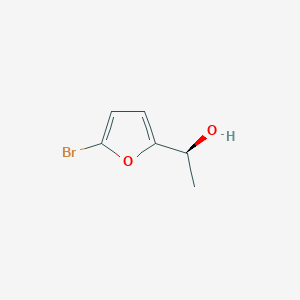

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

(1S)-1-(5-bromofuran-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |

InChI Key |

WYEFYIXKOWQKIG-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(O1)Br)O |

Canonical SMILES |

CC(C1=CC=C(O1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the ethanol group. One common method is:

Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

Chiral Reduction: The brominated furan is then subjected to a chiral reduction process using a chiral catalyst to introduce the ethanol group, resulting in (S)-1-(5-Bromofuran-2-yl)ethan-1-ol.

Industrial Production Methods

Industrial production of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and advanced chiral catalysts for the reduction step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.

Major Products

Oxidation: 5-bromofuran-2-carboxylic acid or 5-bromofuran-2-carbaldehyde.

Reduction: 5-hydrofuran-2-yl-ethanol.

Substitution: 5-aminofuran-2-yl-ethanol or 5-thiofuran-2-yl-ethanol.

Scientific Research Applications

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two closely related derivatives:

1-(5-Bromofuran-2-yl)ethanone (CAS 3199-50-6): A ketone analog with a carbonyl group instead of a hydroxyl.

1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (CAS 2250241-99-5): An amine hydrochloride salt with a primary amine group.

Key Structural Differences:

| Compound | Functional Group | Chirality | Key Structural Feature |

|---|---|---|---|

| (S)-1-(5-Bromofuran-2-yl)ethan-1-ol | Secondary alcohol | (S)-enantiomer | Hydroxyl group enables hydrogen bonding |

| 1-(5-Bromofuran-2-yl)ethanone | Ketone | None | Electrophilic carbonyl group |

| 1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride | Primary amine (salt) | None | Ionic hydrochloride salt enhances solubility |

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Notes:

- The (S)-alcohol’s hydroxyl group enhances hydrogen-bonding capacity, increasing polarity compared to the ketone.

- The amine hydrochloride’s ionic nature improves aqueous solubility, making it advantageous for pharmaceutical formulations.

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol:

- Asymmetric Synthesis: Likely synthesized via enantioselective reduction of 1-(5-Bromofuran-2-yl)ethanone using chiral catalysts (e.g., CBS reduction).

- Applications : Chiral intermediate in pharmaceuticals or agrochemicals.

1-(5-Bromofuran-2-yl)ethanone:

- Synthesis : Prepared via Friedel-Crafts acylation of 5-bromofuran.

- Applications : Key electrophile in nucleophilic additions (e.g., Grignard reactions).

1-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride:

- Synthesis : Likely derived from reductive amination of the ketone, followed by HCl salt formation.

- Applications : Pharmaceutical precursor (amines are common in active pharmaceutical ingredients).

Biological Activity

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₇BrO₂

- Molecular Weight : 191.02 g/mol

- Structural Features :

- Contains a furan ring substituted with a bromine atom at the 5-position.

- Features a chiral alcohol group at the 1-position, making it an S-enantiomer.

The presence of the bromine atom and the chiral center plays a crucial role in its biological interactions, influencing its binding affinity to various molecular targets.

Research indicates that (S)-1-(5-Bromofuran-2-yl)ethan-1-ol may act through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which modulates their activity. This is attributed to the interaction of the bromine atom and hydroxyl group with active sites on enzymes.

- Receptor Modulation : It may bind to various receptors, affecting signal transduction pathways.

The unique stereochemistry enhances its selectivity and potency in biological systems, making it a candidate for drug development.

Antimicrobial Properties

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has been studied for its antimicrobial properties:

- Inhibition of Bacterial Growth : Preliminary studies suggest efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : The compound also exhibits antifungal properties, potentially useful in treating fungal infections .

Case Studies

- Inhibition Studies : In vitro assays have demonstrated that (S)-1-(5-Bromofuran-2-yl)ethan-1-ol can reduce the growth of specific bacterial strains by interfering with their metabolic pathways. Concentration-dependent effects were noted, indicating a potential therapeutic window for further research.

- Structure–Activity Relationship (SAR) : Comparative studies with structurally similar compounds reveal that variations in halogen substituents significantly affect biological activity. For instance, replacing bromine with chlorine or iodine alters binding affinities and biological responses .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(5-Bromofuran-2-yl)ethan-1-ol | Enantiomer with opposite chirality | Exhibits enzyme inhibition and antimicrobial activity |

| 5-Bromofuran-2-carboxylic acid | Lacks ethanol moiety | Primarily studied for carboxylic properties |

| 5-Aminofuran-2-yl-ethanol | Substitutes bromine with an amino group | Changes reactivity profile due to amino group presence |

Applications in Medicinal Chemistry

(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is being explored as:

- Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate for synthesizing more complex molecules in drug development.

- Potential Therapeutic Agent : Given its antimicrobial properties, it could be developed into new treatments for resistant bacterial infections.

Q & A

Q. What are the common synthetic routes for (S)-1-(5-Bromofuran-2-yl)ethan-1-ol?

Methodological Answer: The synthesis typically involves:

- Step 1: Bromination of furan derivatives to introduce the bromine atom at the 5-position. This can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 2: Stereoselective reduction of a ketone intermediate (e.g., 1-(5-bromofuran-2-yl)ethanone) using chiral catalysts or enzymes. For example, asymmetric hydrogenation with Ru-BINAP catalysts achieves high enantiomeric excess (ee) (>90%) .

- Step 3: Purification via column chromatography or recrystallization to isolate the (S)-enantiomer.

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | 75–85 | ≥90% | |

| Enzymatic Resolution | 60–70 | 85–95% | |

| Chiral Auxiliary Approach | 50–65 | 80–88% |

Q. How is the stereochemistry of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol determined and controlled during synthesis?

Methodological Answer:

- X-ray Crystallography : Definitive determination of absolute configuration, as demonstrated for structurally similar bromobenzofuran derivatives .

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee .

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry, validated against crystallographic data .

Q. Control Strategies :

- Catalytic Asymmetric Reduction : Ru or Rh catalysts with chiral ligands (e.g., BINAP) ensure stereochemical fidelity .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Q. What spectroscopic techniques are most effective for characterizing (S)-1-(5-Bromofuran-2-yl)ethan-1-ol?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies furan protons (δ 6.2–7.5 ppm) and the alcohol proton (δ 2.0–3.5 ppm, broad) .

- ¹³C NMR : Confirms bromine substitution (C-Br at ~105 ppm) and the alcohol-bearing carbon (δ 65–70 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₇BrO₂) via exact mass matching .

- IR Spectroscopy : Detects O-H stretch (~3200–3500 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective bromination on the furan ring during synthesis?

Methodological Answer:

- Competing Reaction Sites : Bromination at the 3- or 4-position can occur due to furan’s electron-rich nature. Use of directing groups (e.g., acetyl) or steric hindrance (e.g., bulky substituents) improves 5-bromo selectivity .

- Reagent Selection : NBS with Lewis acids (e.g., FeCl₃) enhances regioselectivity, while Br₂ in acetic acid favors multiple substitutions .

Q. Table 2: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Temperature | 5-Bromo Selectivity |

|---|---|---|---|

| NBS + FeCl₃ | DCM | 0–25°C | 85–90% |

| Br₂ | Acetic Acid | 40°C | 50–60% |

Q. How do computational methods aid in predicting reactivity and stereochemical outcomes?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for asymmetric reductions, predicting enantioselectivity based on steric and electronic factors .

- Molecular Dynamics (MD) : Simulates interactions between the compound and biological targets (e.g., enzymes) to guide drug design .

Case Study :

DFT calculations on Ru-catalyzed hydrogenation revealed that the (S)-enantiomer forms due to lower energy transition states (ΔΔG‡ = 2.1 kcal/mol) .

Q. What strategies resolve discrepancies in reported biological activities of derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) to minimize variability .

- Purity Validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., brominated by-products) may skew results .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate activity contributors .

Example :

Inconsistent antimicrobial data for bromofuran derivatives were resolved by controlling solvent polarity (DMSO vs. ethanol), which affects compound solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.